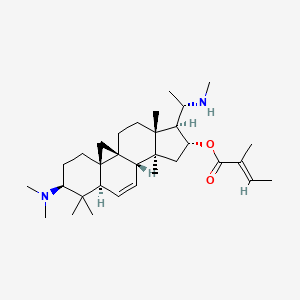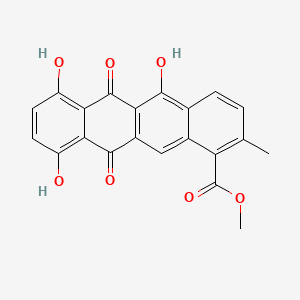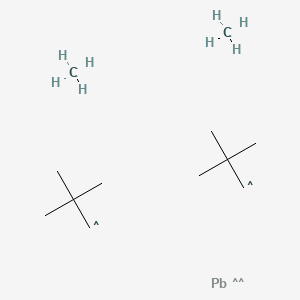
CID 101289951
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 101289951 is an organolead compound with the chemical formula (CH₃)₂Pb(C₅H₁₁)₂ It is a tetraalkyllead compound, where the lead atom is bonded to two methyl groups and two neopentyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: CID 101289951 can be synthesized through the reaction of lead(IV) chloride with neopentylmagnesium bromide and methylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: Industrial production of dimethyldineopentyllead involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: CID 101289951 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: It can be reduced under specific conditions to form lower oxidation state lead compounds.
Substitution: The methyl and neopentyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and strong acids or bases are typically used for substitution reactions.
Major Products Formed:
Oxidation: Lead oxides and various organic by-products.
Reduction: Lower oxidation state lead compounds.
Substitution: New organolead compounds with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
CID 101289951 has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Although not widely used in medicine, its derivatives are being studied for potential therapeutic applications.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of dimethyldineopentyllead involves its interaction with various molecular targets. The lead atom can form bonds with different atoms and molecules, influencing their chemical behavior. The pathways involved include:
Binding to enzymes and proteins: This can alter their activity and function.
Interaction with nucleic acids: It can affect DNA and RNA, potentially leading to genetic mutations or other effects.
Vergleich Mit ähnlichen Verbindungen
CID 101289951 can be compared with other tetraalkyllead compounds such as:
Tetramethyllead (Pb(CH₃)₄): Similar in structure but with four methyl groups.
Tetraethyllead (Pb(C₂H₅)₄): Contains four ethyl groups instead of methyl and neopentyl groups.
Trimethylneopentyllead (Pb(CH₃)₃(C₅H₁₁)): Contains three methyl groups and one neopentyl group.
Uniqueness: this compound is unique due to the presence of both methyl and neopentyl groups, which confer distinct chemical properties and reactivity compared to other tetraalkyllead compounds.
Eigenschaften
CAS-Nummer |
17394-03-5 |
|---|---|
Molekularformel |
C12H30Pb |
Molekulargewicht |
381.572 |
IUPAC-Name |
2,2-dimethylpropane;lead;methane |
InChI |
InChI=1S/2C5H11.2CH4.Pb/c2*1-5(2,3)4;;;/h2*1H2,2-4H3;2*1H4; |
InChI-Schlüssel |
ZBKHAIBPFIHYHT-UHFFFAOYSA-N |
SMILES |
C.C.CC(C)(C)[CH2].CC(C)(C)[CH2].[Pb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15S,16R,17R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,17-triol](/img/structure/B579650.png)
![[(4R,4aR,8R,8aR)-4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B579651.png)
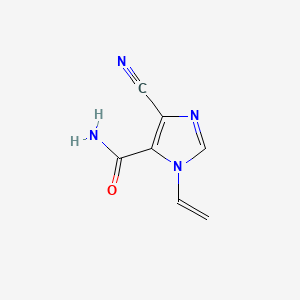
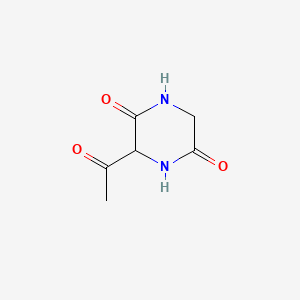

![propan-2-yl (2S)-3-methyl-2-[[(2S)-3-methyl-1-oxo-1-propan-2-yloxybutan-2-yl]carbamoylamino]butanoate](/img/structure/B579658.png)
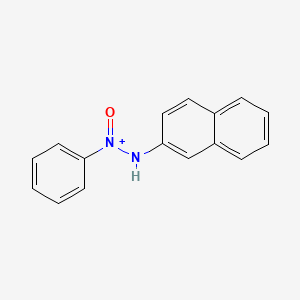
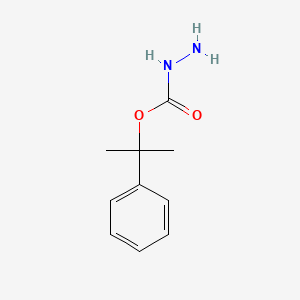

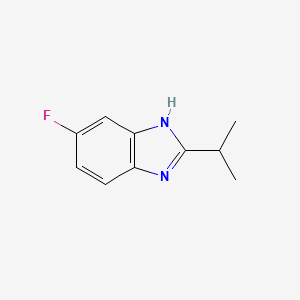
![(2R,6R)-2-methyl-3-methylidene-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]heptanoic acid](/img/structure/B579668.png)
